Octadecanoic acid;urea

Description

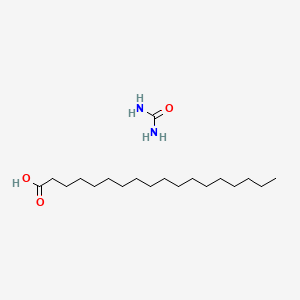

Structure

2D Structure

Properties

CAS No. |

36705-20-1 |

|---|---|

Molecular Formula |

C19H40N2O3 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

octadecanoic acid;urea |

InChI |

InChI=1S/C18H36O2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h2-17H2,1H3,(H,19,20);(H4,2,3,4) |

InChI Key |

JDLQRNRWXLXOMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(=O)(N)N |

Origin of Product |

United States |

Structural Elucidation and Supramolecular Architecture of Octadecanoic Acid Urea Clathrates

Conformation of Octadecanoic Acid Guests within the Channels

The geometry of the urea (B33335) host's channels dictates the conformation of the encapsulated octadecanoic acid molecule. The narrow and linear nature of the channels restricts the guest to an extended, linear conformation.

Octadecanoic acid, a saturated fatty acid with an 18-carbon chain, is flexible in its free state. However, when confined within the urea channels, its aliphatic tail is forced to adopt a sterically favorable, fully extended arrangement. This conformation is known as the all-trans (or all-anti) conformation. In this state, the carbon-carbon bonds of the alkyl chain are arranged in a planar zigzag pattern, minimizing steric hindrance and allowing the molecule to fit snugly within the host channel. Any deviation from this all-trans conformation, such as the introduction of gauche kinks, would increase the molecule's cross-sectional diameter, preventing its inclusion in the narrow channel.

A key structural feature of urea inclusion compounds is that the host and guest substructures are typically incommensurate. aps.orgrsc.org This means that the repeating unit length of the guest molecules along the channel axis (denoted as cg) does not perfectly match the repeating unit of the host's crystal lattice along the same axis (ch). aps.orgresearchgate.net

Advanced Spectroscopic and Diffraction Characterization of Octadecanoic Acid-Urea Systems

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials like octadecanoic acid-urea clathrates. Both single-crystal and powder XRD techniques provide critical insights into the supramolecular architecture.

Single Crystal XRD analysis of analogous n-alkane-urea compounds reveals a hexagonal crystal system for the host lattice, typically belonging to the P6₁22 or P6₅22 space group at room temperature. nih.gov The urea molecules form a helical network stabilized by N-H···O=C hydrogen bonds, creating continuous, one-dimensional tunnels. Within these tunnels, the guest octadecanoic acid molecules are aligned end-to-end. Single-crystal XRD allows for precise determination of unit cell parameters, host-guest orientation, and the nature of the incommensurate modulation.

Powder X-ray Diffraction (PXRD) is instrumental in confirming the formation of the inclusion complex and identifying its phase. The diffraction pattern of the clathrate is distinctly different from a simple physical mixture of crystalline urea and octadecanoic acid. mdpi.com Pure urea typically crystallizes in a tetragonal structure, while the clathrate exhibits a hexagonal pattern. mdpi.comresearchgate.net The appearance of new diffraction peaks characteristic of the hexagonal host lattice and the disappearance of peaks corresponding to the individual components confirm successful clathrate formation. mdpi.com Rietveld refinement of PXRD data can be used to determine lattice parameters and phase purity. mdpi.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Host Crystal System | Hexagonal | researchgate.net |

| Host Space Group | P6₁22 | nih.gov |

| Typical Host Lattice Parameter (a) | ~8.2 Å | derpharmachemica.com |

| Typical Host Lattice Parameter (c_h) | ~11.0 Å | nih.gov |

| Channel Diameter | ~5.5 - 5.8 Å | wikipedia.org |

| Guest Conformation | All-trans planar zigzag | researchgate.net |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the local chemical environments, conformation, and dynamics of molecules in the solid state. It provides information that is complementary to the long-range order observed by XRD.

¹H NMR spectroscopy is particularly sensitive to molecular motion. In octadecanoic acid-urea clathrates, ¹H NMR studies can elucidate the dynamics of the guest fatty acid molecules within the confining urea channels. The mobility of the guest molecules is significantly different from that in the bulk crystalline state. Linewidth analysis and relaxation time measurements (such as spin-lattice relaxation, T₁) can quantify the motional processes. For long-chain guests like octadecanoic acid, the primary motion is often found to be a rapid, large-amplitude rotation or reorientation of the molecule about its long axis within the channel. researchgate.net Additional motions, such as torsional fluctuations along the hydrocarbon chain and lateral "rattling" within the channel, also contribute to the observed NMR signatures. researchgate.net These dynamic processes are often thermally activated and can be studied through variable-temperature ¹H NMR experiments.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy provides high-resolution spectra of solid samples, enabling detailed analysis of the molecular structure and conformation. For the octadecanoic acid guest, the ¹³C chemical shifts are highly sensitive to its conformational state. The inclusion of the octadecanoic acid chain within the narrow urea tunnel forces it into a sterically constrained, all-trans (planar zigzag) conformation. researchgate.net This is reflected in the ¹³C NMR spectrum, which shows sharp, well-resolved resonances characteristic of this specific geometry, distinct from the more complex spectra that would arise from gauche conformations present in amorphous or liquid states.

The chemical shifts of the different carbon atoms along the fatty acid chain can be resolved. Typically, the carboxyl carbon (C1) appears around 175-180 ppm, the terminal methyl carbon (C18) at approximately 14 ppm, and the methylene carbons of the long chain resonate in a dense band between 20 and 40 ppm. researchgate.netresearchgate.net Subtle differences in the chemical shifts of methylene carbons near the chain ends versus those in the center can provide information about the uniformity of the local environment along the channel. ¹³C spin-lattice relaxation (T₁) and spin-lattice relaxation in the rotating frame (T₁ρ) experiments can further probe the dynamics, revealing a gradient of mobility along the chain, with the central part of the chain often being more rigid than the ends. researchgate.net

| Carbon Atom Assignment | Typical Chemical Shift (δ) / ppm | Reference |

|---|---|---|

| C1 (Carboxyl, -COOH) | 178.5 | researchgate.net |

| C2 (-CH₂-COOH) | 34.1 | researchgate.net |

| C3 (-CH₂-CH₂-COOH) | 24.7 | researchgate.net |

| C4-C15 (Internal Methylene, -(CH₂)n-) | 29-32 | researchgate.net |

| C16 (-CH₂-CH₂-CH₃) | 29.1 | researchgate.net |

| C17 (-CH₂-CH₃) | 22.7 | researchgate.net |

| C18 (Terminal Methyl, -CH₃) | 14.1 | researchgate.net |

| Urea Host (C=O) | ~161-164 | nih.gov |

Vibrational spectroscopy techniques, including FTIR and Raman, are highly effective for confirming the formation of inclusion complexes by detecting changes in the vibrational modes of both the host and guest molecules due to host-guest interactions.

FTIR Spectroscopy: The comparison of the FTIR spectrum of the octadecanoic acid-urea clathrate with the spectra of the pure components provides clear evidence of complex formation. researchgate.net In the urea host, the N-H stretching vibrations (typically around 3200-3500 cm⁻¹) and the C=O stretching vibration (Amide I band, ~1680 cm⁻¹) are sensitive to the hydrogen bonding network. Upon clathrate formation, the symmetry of the urea molecule changes from tetragonal to hexagonal, leading to shifts and splitting of these bands. researchgate.net For the octadecanoic acid guest, the most significant changes are observed in the vibrational modes of the hydrocarbon chain. The presence of sharp bands corresponding to CH₂ rocking and wagging progressions indicates the adoption of the highly ordered, all-trans conformation within the urea channels.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The C-C stretching modes and CH₂ twisting modes of the hydrocarbon chain of octadecanoic acid are readily observed in the Raman spectrum. The spectra of the clathrate show well-defined bands indicative of the conformationally pure, all-trans state of the included guest molecule. whiterose.ac.uk Changes in the symmetric C-N stretching mode of the urea host can also be monitored to confirm the structural rearrangement upon inclusion of the fatty acid.

| Wavenumber (cm⁻¹) | Molecule | Vibrational Mode Assignment | Reference |

|---|---|---|---|

| ~3439, ~3258 | Urea (Host) | N-H Stretching | mdpi.com |

| ~2920, ~2850 | Octadecanoic Acid (Guest) | CH₂ Asymmetric & Symmetric Stretching | researchgate.net |

| ~1700 | Octadecanoic Acid (Guest) | C=O Stretching (Carboxylic Acid) | mdpi.com |

| ~1680 | Urea (Host) | C=O Stretching (Amide I) | whiterose.ac.uk |

| ~1466 | Urea (Host) | C-N Stretching | whiterose.ac.uk |

| ~1470, ~1440 | Octadecanoic Acid (Guest) | CH₂ Scissoring | researchgate.net |

| ~720 | Octadecanoic Acid (Guest) | CH₂ Rocking (All-trans chain) | researchgate.net |

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Phase Behavior

The phase behavior and thermal stability of octadecanoic acid-urea clathrates are critical parameters for understanding their structural integrity and potential applications. Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide invaluable insights into the energetic changes and mass loss associated with the heating of these supramolecular structures.

Studies employing simultaneous TGA and DSC analyses on octadecanoic acid-urea inclusion complexes reveal distinct thermal events that characterize their decomposition pathway. researchgate.net The thermal profile of the clathrate is significantly different from that of its individual components, pure urea and pure octadecanoic acid, confirming the formation of a new, unique supramolecular assembly.

Differential Scanning Calorimetry (DSC)

The DSC thermogram of an octadecanoic acid-urea clathrate typically exhibits two primary endothermic peaks. core.ac.uk This is a characteristic feature of many urea inclusion compounds. core.ac.uk

First Endothermic Peak: This lower-temperature peak corresponds to the decomposition of the inclusion complex itself. core.ac.uk At this stage, the hydrogen-bonded hexagonal urea host lattice breaks down, releasing the entrapped octadecanoic acid guest molecules. This process involves a significant enthalpy change, representing the energy required to disrupt the host-guest interactions and induce the phase transition of the urea from its hexagonal crystalline form (in the clathrate) to its standard tetragonal form. core.ac.uk

Second Endothermic Peak: The second, higher-temperature peak aligns with the melting point of pure urea (around 133°C). core.ac.uk This indicates that after the clathrate decomposes, the resulting urea melts at its characteristic temperature. core.ac.uk

The urea-octadecanoic acid inclusion complex demonstrates congruent melting behavior, where the complex melts and decomposes simultaneously. researchgate.net This is contrasted with incongruent melting, where a substance decomposes to a liquid and a different solid compound.

The following table summarizes the typical DSC data for the thermal events in an octadecanoic acid-urea clathrate.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Description |

| Clathrate Decomposition | Variable (below urea m.p.) | Lower than urea m.p. | Endothermic | Breakdown of the hexagonal urea host lattice and release of guest octadecanoic acid. core.ac.uk |

| Urea Melting | ~132°C | ~133°C | Endothermic | Fusion of the tetragonal urea crystals released after clathrate decomposition. core.ac.uk |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. For pure octadecanoic acid, significant weight loss begins around 185-190°C and proceeds rapidly, with nearly 99% weight loss by approximately 306°C. researchgate.net

When incorporated into the urea clathrate, the decomposition profile is altered. The TGA curve for the octadecanoic acid-urea complex shows a multi-step weight loss pattern corresponding to the decomposition events observed in the DSC.

Initial Weight Loss: Coinciding with the first DSC peak, a weight loss is observed. This is attributed to the release and subsequent volatilization of the octadecanoic acid guest molecules from the collapsing urea channels.

Secondary Weight Loss: Following the initial release of the fatty acid, a further, more significant weight loss occurs at higher temperatures, which is associated with the decomposition of urea itself. researchgate.net

The interpretation of the TGA and DSC results provides a comprehensive picture of the thermal behavior of the octadecanoic acid-urea clathrate, confirming its formation and defining its thermal stability limits. The distinct decomposition temperature of the clathrate, separate from the melting or boiling points of the individual components, is a key indicator of the stability of the supramolecular architecture.

The table below outlines the key findings from the thermal analysis of the octadecanoic acid-urea clathrate.

| Analysis Technique | Observation | Interpretation |

| DSC | Two distinct endothermic peaks are present. core.ac.uk | The first peak signifies the decomposition of the inclusion complex, and the second corresponds to the melting of the liberated urea. core.ac.uk |

| TGA | Multi-step weight loss profile. | The initial loss corresponds to the release of octadecanoic acid, followed by the decomposition of urea at higher temperatures. researchgate.net |

| Combined Analysis | The clathrate decomposes before the individual components melt or fully vaporize. | Confirms the formation of a host-guest complex with its own unique thermal stability profile. |

Thermodynamics and Kinetics of Octadecanoic Acid Urea Inclusion Complex Formation

Mechanistic Pathways of Clathrate Crystallization

The formation of the octadecanoic acid-urea inclusion complex, a type of clathrate, is a crystallization process governed by specific mechanistic pathways. This involves the self-assembly of urea (B33335) molecules into a helical host lattice that encapsulates the linear octadecanoic acid guest molecules.

The crystallization process begins with nucleation, the initial formation of stable crystalline entities from a supersaturated solution. In the context of octadecanoic acid-urea clathrates, nucleation is understood to follow a multi-step mechanism. Initially, dense clusters of solvent-separated guest molecules (octadecanoic acid) form, creating localized regions of high concentration. Within these "blobs," the formation and dissolution of individual urea cages around the fatty acid molecules occur. Once a critical nucleus size is achieved, the structure becomes stable and begins to grow.

Crystal growth proceeds through the addition of urea and octadecanoic acid molecules to the stable nuclei. The growth process is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities. The final morphology of the crystals is determined by the relative growth rates of different crystal faces.

The choice of solvent is crucial in the formation of octadecanoic acid-urea inclusion complexes. The solvent must be capable of dissolving both the polar urea and the nonpolar octadecanoic acid to facilitate their interaction. Short-chain alcohols, such as methanol (B129727) and ethanol (B145695), are commonly used for this purpose. The solvent's role extends beyond simply dissolving the components; it also influences the nucleation and crystal growth kinetics.

The composition of the solvent system, including the presence of water, can significantly impact the solubility of both urea and the fatty acid, thereby affecting the supersaturation level and the rate of complex formation. For instance, a small amount of water in ethanol can increase the solubility of urea. The dynamics of solvent evaporation can also be used to induce crystallization by increasing the concentration of the reactants in the solution.

Kinetic Modeling of Octadecanoic Acid Inclusion

The rate at which the octadecanoic acid-urea inclusion complex forms can be described by kinetic models. Treating the complexation as an adsorption process allows for the application of models such as the pseudo-first-order and pseudo-second-order kinetic models.

Research on the urea complexation of saturated fatty acids, including those similar to octadecanoic acid, has demonstrated that the process is well-described by the pseudo-second-order kinetic model. aip.orgresearchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the urea and the fatty acid. The adsorption process is typically rapid in the initial stages and then slows down as it approaches equilibrium. aip.org

A data table showing the adsorption rate constants for the pseudo-second-order model for the complexation of palmitic acid with urea at different ratios is presented below as a representative example.

| Urea/Fatty Acid Ratio | k2 (g mg-1 min-1) | qe (mg g-1) | R2 |

|---|---|---|---|

| 1.5 | 0.0800 | 0.8721 | 0.9954 |

| 2.0 | 0.0270 | 1.1442 | 0.9950 |

| 4.0 | 0.0780 | 1.0372 | 0.9985 |

Data adapted from a study on palmitic acid, a close homolog of octadecanoic acid.

Molecular Recognition and Selective Inclusion in Octadecanoic Acid Urea Systems

Steric and Geometric Requirements for Guest Enclathration

The ability of urea (B33335) to form inclusion compounds with octadecanoic acid is highly dependent on the size and shape of the guest molecule. The urea host lattice forms a specific and constrained environment, allowing for the selective inclusion of molecules that meet its geometric requirements.

Urea, in the presence of suitable guest molecules, crystallizes in a hexagonal lattice, forming long, parallel channels. researchgate.net In its pure form, urea has a tetragonal crystal structure with an inner diameter of approximately 0.57 nm. researchgate.net However, upon complexation with saturated fatty acids like octadecanoic acid, the crystal structure transforms into a hexagonal form, resulting in a larger channel diameter ranging from 0.8 to 1.2 nm. researchgate.net This expanded channel provides the necessary space to accommodate the aliphatic chain of the fatty acid. The cross-sectional area of the guest molecule is a critical factor; it must be small enough to fit within these channels.

| Property | Value |

|---|---|

| Crystal Structure of Pure Urea | Tetragonal |

| Inner Diameter of Pure Urea Crystal | ~ 0.57 nm |

| Crystal Structure of Urea-Fatty Acid Complex | Hexagonal |

| Inner Diameter of Urea-Fatty Acid Channel | 0.8 - 1.2 nm |

Urea exhibits a remarkable selectivity for saturated fatty acids over their unsaturated counterparts. This preference is a direct consequence of the molecular geometry of these fatty acids. Saturated fatty acids, such as octadecanoic acid, possess a linear, straight-chain conformation that fits well within the cylindrical channels of the urea host. biofueljournal.com

In contrast, unsaturated fatty acids, like oleic acid (one double bond) and linoleic acid (two double bonds), have a bent or kinked structure due to the cis configuration of their double bonds. This non-linear shape results in a larger molecular cross-section, which sterically hinders their entry and accommodation within the narrow urea channels. researchgate.netwikipedia.org This steric hindrance is the primary reason for the lower stability of urea inclusion compounds with unsaturated fatty acids. wikipedia.org

| Fatty Acid (C18) | Saturation | Molecular Shape | Inclusion Tendency with Urea |

|---|---|---|---|

| Octadecanoic acid | Saturated | Linear | High |

| Oleic acid | Monounsaturated | Bent | Low |

| Linoleic acid | Polyunsaturated | More Bent | Very Low |

The selectivity of urea inclusion is not only limited to the degree of saturation but also extends to the branching of the aliphatic chain. The channels formed by the urea host are narrow and regular, favoring the inclusion of linear guest molecules. The presence of branches, such as methyl groups, along the aliphatic chain increases the effective cross-sectional diameter of the molecule. This increased bulkiness prevents the branched molecule from fitting into the urea channels. Consequently, urea complexation is a highly effective method for separating linear alkanes and fatty acids from their branched isomers.

| Guest Molecule Type | Example | Inclusion in Urea Channels |

|---|---|---|

| Linear Aliphatic Chain | n-Octadecane | Favorable |

| Branched Aliphatic Chain | 2-Methyloctadecane | Unfavorable |

Non-Covalent Interactions Governing Host-Guest Affinity

The urea host structure itself is a result of extensive intermolecular hydrogen bonding between urea molecules, which arrange themselves in a helical fashion to form the walls of the channels. wikipedia.org In the case of fatty acid guests, there is also the potential for hydrogen bonding between the host and the guest. The carboxylic acid group of octadecanoic acid can act as a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). researchgate.net This can lead to the formation of hydrogen bonds with the amine and carbonyl groups of the urea molecules at the ends of the channels or with adjacent guest molecules. researchgate.netatlantis-press.com Spectroscopic studies have shown shifts in the N-H stretching frequencies of urea upon complexation with stearic acid, indicating an interaction between the urea and the fatty acid. researchgate.net

Once the octadecanoic acid molecule is accommodated within the urea channel, van der Waals forces play a crucial role in stabilizing the host-guest complex. These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. The close packing of the linear aliphatic chain of octadecanoic acid against the inner walls of the urea channel allows for a multitude of these interactions along the entire length of the molecule.

Chiral Recognition Phenomena within Urea Tunnel Structures

The urea host lattice in inclusion compounds forms a chiral environment, crystallizing in either the right-handed P6₁22 or left-handed P6₅22 space group. This inherent chirality of the host structure can induce chiral recognition phenomena, even when the guest molecule itself is achiral, such as octadecanoic acid. While octadecanoic acid does not possess a stereocenter, its conformation can become chiral upon inclusion within the helical urea tunnels.

Molecular dynamics simulations on alkanoic acids confined within urea tunnels have shed light on this induced chirality. For instance, studies on dodecanoic acid, a shorter-chain homolog of octadecanoic acid, have demonstrated that the chiral nature of the urea tunnels induces a corresponding chirality in the conformation of the guest molecule. nih.gov This suggests that the flexible alkyl chain of octadecanoic acid likely adopts a helical or twisted conformation to fit optimally within the chiral space of the urea channel. This induced conformational chirality is a subtle but significant aspect of molecular recognition in these systems.

The recognition process is a result of the close van der Waals contacts between the guest molecule and the atoms of the urea host that form the tunnel walls. The specific helical arrangement of urea molecules dictates the most energetically favorable conformation of the included guest. Consequently, a single crystal of a urea inclusion compound, being homochiral (either entirely P6₁22 or P6₅22), will induce a preferential conformational handedness in the population of included achiral guest molecules like octadecanoic acid.

While direct experimental quantification of the enantiomeric excess of a specific conformer of octadecanoic acid within the urea tunnel is complex, the principle of induced chirality in achiral guests is a recognized phenomenon in supramolecular chemistry. This level of stereochemical control highlights the precision of molecular recognition within these host-guest systems.

Guest Exchange Dynamics and Competition in Multi-Component Systems

The formation of octadecanoic acid-urea inclusion compounds is a dynamic process, and the guest molecules can be exchanged when the crystalline compound is exposed to a solution containing other potential guest molecules. This guest exchange is a competitive process governed by several factors, primarily the chain length, degree of saturation, and shape of the competing guest molecules.

Research has consistently shown that urea exhibits a strong preference for including long, linear, and saturated hydrocarbon chains. This selectivity is the basis for the industrial application of urea adduction in separating fatty acids. Octadecanoic acid (a saturated C18 fatty acid) is readily included in urea tunnels, while unsaturated fatty acids of the same carbon number, such as oleic acid (C18:1) and linoleic acid (C18:2), are less likely to form stable inclusion compounds. The "kinks" in the hydrocarbon chains of unsaturated fatty acids, introduced by the cis-double bonds, create a steric hindrance that impedes their efficient packing within the narrow, cylindrical urea channels.

In multi-component systems containing a mixture of fatty acids, a clear hierarchy of inclusion is observed. Saturated fatty acids are preferentially incorporated into the urea host lattice, leading to their separation from unsaturated fatty acids which remain in the solution. For example, in a mixture of stearic acid (octadecanoic acid) and oleic acid, the stearic acid will be selectively crystallized as a urea inclusion complex. sci-hub.seresearchgate.net

The dynamics of this competitive inclusion are also influenced by factors such as the solvent and the crystallization temperature. Lower temperatures generally favor the formation of urea inclusion compounds and can affect the selectivity of the inclusion process. taylors.edu.my

The following interactive table summarizes the selectivity of urea for different types of fatty acids, demonstrating the competitive nature of the inclusion process.

| Guest Molecule | Chain Length | Saturation | Inclusion Preference |

| Octadecanoic acid (Stearic acid) | C18 | Saturated | High |

| Oleic acid | C18 | Monounsaturated | Low |

| Linoleic acid | C18 | Polyunsaturated | Very Low |

| Palmitic acid | C16 | Saturated | High |

| Myristic acid | C14 | Saturated | Moderate |

This table illustrates the general principles of competitive inclusion in urea, with a higher preference for linear, saturated fatty acids like octadecanoic acid.

Furthermore, the presence of a third component can influence the guest exchange dynamics in a phenomenon that has been termed "amplified urea complex segregation." pjsir.org For instance, in a mixture containing stearic acid, elaidic acid (the trans-isomer of oleic acid), and oleic acid, the presence of oleic acid can enhance the separation of stearic and elaidic acids. pjsir.org This is because elaidic acid, having a more linear shape than oleic acid, can co-crystallize with stearic acid, but the presence of oleic acid in the solution phase can alter the equilibrium of the inclusion process.

The guest exchange process is not instantaneous and is dependent on the diffusion of guest molecules into and out of the urea channels. Studies on similar systems have shown that this exchange can occur within a single crystal, with the rate being influenced by the size and shape of the guest molecules and the temperature. ucl.ac.uk

Polymorphism and Phase Transitions in Octadecanoic Acid Urea Inclusion Compounds

Identification and Characterization of Polymorphic Forms

Urea (B33335) inclusion compounds, including those with octadecanoic acid, are known to exhibit polymorphism, where the same chemical composition exists in different crystal structures. The most common polymorphic forms are a high-temperature hexagonal phase and one or more low-temperature phases with lower symmetry, such as orthorhombic or monoclinic. nih.govdntb.gov.ua

At room temperature, the octadecanoic acid-urea inclusion compound typically adopts a hexagonal crystal structure. aps.org In this phase, the urea molecules form a helical, hydrogen-bonded framework that creates long, parallel channels. The octadecanoic acid guest molecules are situated within these channels. aps.org This high-temperature phase is often characterized by a degree of disorder in the guest molecules' orientation. dntb.gov.ua

Upon cooling, the compound undergoes a phase transition to a more ordered, lower-symmetry structure. For many long-chain guest molecules, this low-temperature phase is orthorhombic. nih.gov The transition involves a distortion of the hexagonal urea host lattice and a more defined ordering of the guest octadecanoic acid molecules within the channels. In some instances, further transitions to other phases, such as monoclinic, can occur at even lower temperatures. dntb.gov.ua

The identification and characterization of these polymorphic forms are primarily achieved through experimental techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC). rsc.org Powder XRD is particularly useful for observing changes in the crystal lattice symmetry, as evidenced by the splitting of diffraction peaks upon transitioning from a higher-symmetry to a lower-symmetry phase. Single-crystal XRD can provide detailed structural information, including lattice parameters and atomic positions, for each polymorphic form. dntb.gov.uaaps.org DSC is employed to detect the thermal events associated with phase transitions, providing information on the transition temperatures and enthalpies. rsc.org

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal system, space group, lattice parameters, guest-host ordering |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures, enthalpy of transitions |

| Spectroscopy (Infrared, Raman) | Changes in molecular vibrations and interactions during phase transitions |

Temperature-Induced Structural Phase Transitions

The polymorphic forms of octadecanoic acid-urea inclusion compounds are interconvertible through temperature-induced structural phase transitions. These transitions are reversible and are a consequence of the delicate balance between the host-guest and guest-guest interactions.

The phase transition from the high-temperature hexagonal phase to the low-temperature orthorhombic phase in urea inclusion compounds is characterized as a ferroelastic transition. nih.gov Ferroelasticity is a phenomenon in which a material exhibits a spontaneous strain that can be reoriented by an applied mechanical stress. In the context of urea inclusion compounds, the spontaneous strain arises from the distortion of the hexagonal lattice as it transforms to the orthorhombic structure. This distortion is a direct consequence of the ordering of the guest molecules and their interactions with the host framework. The symmetry of the crystal is lowered during this transition, for instance from a hexagonal P6₁22 space group to an orthorhombic P2₁2₁2₁ space group. nih.gov

The temperature at which these phase transitions occur is highly dependent on the chain length of the guest molecule. For a homologous series of guest molecules, such as n-alkanes or fatty acids, a systematic variation in the transition temperature is observed. Generally, longer guest molecules lead to higher phase transition temperatures. This trend is attributed to the increased van der Waals interactions between longer guest molecules, which promotes a more ordered state at higher temperatures.

| Guest Molecule (n-alkane) | Number of Carbon Atoms | Transition Temperature (K) |

| n-Hexadecane | 16 | ~150 |

| n-Nonadecane | 19 | ~157 |

This data for n-alkanes illustrates the general trend expected for fatty acids like octadecanoic acid. nih.gov

Pressure-Induced Structural Transformations of Urea-Guest Lattices

In addition to temperature, pressure is another critical thermodynamic variable that can induce structural transformations in urea-guest lattices. The application of high pressure can force the atoms closer together, altering the intermolecular interactions and potentially favoring more compact crystal structures.

High-pressure X-ray diffraction studies on urea and its inclusion compounds have shown that pressure can induce phase transitions to new, denser polymorphic forms. researchgate.net For the urea host lattice itself, several high-pressure phases have been identified. When a guest molecule like octadecanoic acid is present within the channels, the pressure-induced transformations become more complex, as they involve the interplay between the compression of the host lattice and the conformational changes and packing of the guest molecules.

The general effect of pressure is to favor phases with higher density and coordination. This can lead to a distortion of the urea channels and a change in the ordering of the encapsulated octadecanoic acid molecules. The specific pressures at which these transformations occur and the nature of the resulting high-pressure phases are subjects of ongoing research and are typically investigated using diamond anvil cells coupled with synchrotron X-ray diffraction. rsc.org The study of these pressure-induced transformations provides valuable insights into the compressibility and stability of these host-guest systems under extreme conditions.

Computational and Theoretical Modeling of Octadecanoic Acid Urea Clathrates

Molecular Dynamics (MD) Simulations of Host-Guest Interactions and Dynamics

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the intricate host-guest interactions and the dynamic behavior of guest molecules within the tunnel-like structures of urea (B33335) clathrates. Large-scale simulations allow for a detailed examination of the structural properties and movement of fatty acids confined within the nanoscale channels of the urea host.

A significant study in this area, while focusing on the closely related dodecanoic acid-urea inclusion compound, provides critical insights that are largely applicable to octadecanoic acid due to their structural similarities as long-chain fatty acids. Research by Ilott et al. utilized extensive MD simulations to explore the behavior of these systems. nih.goviphy.ac.cn Their findings revealed that the carboxylic acid groups of the guest molecules form hydrogen-bonded dimers within the urea tunnels. nih.goviphy.ac.cn This dimerization has a profound effect on the dynamics of the guest molecules.

The simulations demonstrated that the diffusion of the guest molecules along the urea tunnel axis is a key dynamic process. nih.goviphy.ac.cn The diffusion coefficient for dodecanoic acid was found to be significantly lower than that of a corresponding alkane (dodecane), a result attributed to the presence of the hydrogen-bonded carboxylic acid dimers which restricts their movement. nih.goviphy.ac.cn This suggests that the polar head group of octadecanoic acid plays a crucial role in its mobility within the urea host.

Furthermore, the chiral nature of the urea tunnels was observed to induce a degree of chirality in the conformation of the guest alkyl chains. nih.goviphy.ac.cn The simulations also provided a more detailed molecular-level understanding of the weak ordering that exists between guest molecules in adjacent tunnels, a phenomenon that is compatible with experimental observations. nih.goviphy.ac.cn

| Guest Molecule | Diffusion Coefficient (Ų/ps) |

|---|---|

| Dodecanoic Acid | 0.0063 ± 0.0013 |

| Dodecane | 0.091 ± 0.031 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Interaction Energies

While extensive MD simulations have been performed, detailed studies employing Density Functional Theory (DFT) specifically on the octadecanoic acid-urea clathrate system are not widely available in the surveyed scientific literature. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, which could provide profound insights into the nature of host-guest interactions.

In principle, DFT calculations could be used to accurately determine the interaction energies between the octadecanoic acid guest and the urea host framework. This would involve calculating the binding energy of the guest molecule within the urea tunnel, taking into account both van der Waals forces and any hydrogen bonding interactions. Such calculations would allow for a precise quantification of the forces holding the clathrate together.

Furthermore, DFT could elucidate the electronic structure of the complex, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is crucial for understanding the reactivity and potential electronic properties of the material. Analysis of the electron density distribution could also visually confirm the nature and strength of the intermolecular bonds. While ab initio and DFT studies have been conducted on crystalline urea itself, confirming its planar structure in the crystal and non-planar in the gas phase, the application of these methods to the complex host-guest system with octadecanoic acid remains a promising area for future research. nih.gov

Synthetic Methodologies for Octadecanoic Acid Urea Inclusion Compounds

Solution-Based Crystallization Techniques

Solution-based crystallization is the most common and extensively studied method for preparing octadecanoic acid-urea inclusion compounds. The process generally involves dissolving urea (B33335) and the fatty acid mixture in a suitable solvent at an elevated temperature to form a homogeneous solution, followed by controlled cooling to induce co-crystallization of the inclusion compound. dss.go.th

The choice of solvent is a critical parameter in the formation of urea inclusion compounds, as it must effectively dissolve urea at high temperatures while allowing for the precipitation of the complex upon cooling. Methanol (B129727) and ethanol (B145695) are the most frequently employed solvents for this purpose. pjsir.orgukm.my

Methanolic Solutions: Methanol is a highly effective solvent for urea, enabling the creation of supersaturated solutions that are a key driving force for the inclusion process. biofueljournal.combiofueljournal.com It is often used in procedures for the high-purity isolation of fatty acids. For instance, a two-step urea-addition crystallization process using methanol has been demonstrated to isolate oleic acid, but the same principle allows for the entrapment of saturated acids like octadecanoic acid. researchgate.net In one method, urea is dissolved in boiling methanol, to which the fatty acid mixture is added. Upon cooling, the octadecanoic acid-urea complex crystallizes and precipitates out of the solution. pjsir.org

Ethanolic Solutions: Ethanol is another widely used solvent, often favored for its lower toxicity compared to methanol. Studies have shown that 95% ethanol is effective, indicating that an absolutely anhydrous solvent is not strictly necessary. dss.go.th However, the water content can influence the yield, as increased water content enhances urea's solubility in the solvent phase, which can lead to a decrease in complex formation. dss.go.th Optimization studies using ethanolic systems have focused on variables such as the urea-to-fatty acid ratio and crystallization temperature to maximize the separation of saturated and unsaturated fatty acids. ukm.my

The selection between methanolic and ethanolic systems often depends on the desired purity, yield, process scalability, and environmental or safety considerations.

| Solvent System | Typical Conditions | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Methanol | Heated to ~60-75°C to dissolve urea, followed by addition of fatty acids and subsequent cooling. | High urea solubility, effective for achieving high purity separations. | Higher toxicity compared to ethanol. | pjsir.orgresearchgate.net |

| Ethanol (e.g., 95%) | Heated to ~65°C to form a homogeneous solution, followed by cooling to room temperature or lower. | Lower toxicity, robust and reproducible method. | Water content can affect yield; higher water content increases urea solubility and may reduce complex formation. | dss.go.thukm.my |

The kinetics and thermodynamics of crystallization are governed by several key conditions that must be carefully controlled to ensure high yield and purity.

Temperature: Lower crystallization temperatures generally favor the formation and stability of the inclusion complexes. wikipedia.org After dissolving the components at an elevated temperature (e.g., 65-75°C), the solution is cooled. dss.go.thresearchgate.net Studies optimizing the enrichment of polyunsaturated fatty acids (by removing saturated ones like octadecanoic acid) have shown that crystallization temperatures below 10°C are highly effective. researchgate.net One optimization study identified an ideal crystallization temperature of -15°C for a similar process. science.gov

Cooling Rate: A slow cooling rate is crucial for the formation of well-ordered crystals. researchgate.net Rapid cooling can lead to the formation of smaller, less pure crystals or the entrapment of solvent and other impurities within the crystal lattice. A gradual temperature decrease allows for the selective inclusion of the linear octadecanoic acid molecules into the forming urea channels. A controlled cooling rate of 0.2°C per minute has been used in high-purity preparations. researchgate.net

Concentration: The relative concentrations of urea and octadecanoic acid are paramount. A molar excess of urea is required to ensure the complete formation of the host structure. wikipedia.org The optimal ratio depends on the specific fatty acid composition of the starting material. Research indicates that the ratio of fatty acids to urea has a significant effect on the purity of the final product. science.gov For separating saturated from unsaturated fatty acids, increasing the urea-to-fatty acid ratio generally improves the removal of saturated components, but an excessively high ratio can lead to indiscriminate complexation and loss of desired product fractions. ukm.my

Solid-State and Solvent-Free Synthesis Approaches

While less common than solution-based methods, solid-state and solvent-free techniques for preparing urea inclusion compounds are emerging as environmentally friendly alternatives. These methods, often falling under the umbrella of mechanochemistry, avoid the use of bulk solvents.

Mechanochemical Synthesis: This approach involves the direct grinding or milling of the solid reactants (urea and octadecanoic acid). cardiff.ac.uk The mechanical energy supplied during grinding can induce the phase transformation of urea from its native tetragonal structure to the hexagonal host lattice required for inclusion. cardiff.ac.uk This method has been successfully applied to generate new crystalline solids and urea-containing multi-component crystals. rsc.org

Trituration and Heating: Another solvent-free approach involves the intimate mixing and trituration of the carboxylic acid and urea, sometimes with a catalyst, followed by direct heating. semanticscholar.org This process can cause a depression in the melting point of the mixture, facilitating the interaction and rearrangement of the molecules into the inclusion complex structure without the need for a solvent. While primarily demonstrated for amide synthesis, the principles of solid-state interaction are relevant. semanticscholar.org These solvent-free methods are advantageous for their reduced environmental impact and potential for rapid reaction times. semanticscholar.orgacs.org

Parameters Affecting the Efficiency and Purity of Inclusion Compound Formation

The success of synthesizing octadecanoic acid-urea inclusion compounds, measured by the efficiency of formation (yield) and the purity of the isolated acid, is dependent on a combination of the factors discussed previously.

Urea-to-Fatty Acid Ratio: This is one of the most significant factors. science.gov A sufficient excess of urea is necessary to drive the equilibrium towards complex formation. wikipedia.org The optimal ratio is a balance; too little urea results in incomplete inclusion of octadecanoic acid, while too much can lead to co-precipitation of pure urea or the inclusion of other, less-favored molecules. ukm.my

Molecular Geometry of the Guest: Urea forms stable inclusion compounds with linear aliphatic molecules like octadecanoic acid. pacific.edu The presence of branching or double bonds (as in oleic or linoleic acid) disrupts the linear geometry, making inclusion into the narrow urea channels less favorable. researchgate.netwikipedia.org This difference in stability is the fundamental principle enabling the purification of octadecanoic acid from unsaturated fatty acids.

Supersaturation: In solution-based methods, the degree of urea supersaturation in the solvent is the primary driving force for crystallization. biofueljournal.combiofueljournal.com This is controlled by the initial concentrations, the solvent choice, and the temperature profile during cooling.

Crystallization Time: The duration allowed for crystallization also impacts the yield. Longer crystallization times, such as 24 hours, have been found to be optimal in certain systems, allowing the inclusion process to reach equilibrium. science.gov

| Parameter | Effect on Efficiency (Yield) | Effect on Purity | Reference |

|---|---|---|---|

| Urea:Acid Ratio | Increasing the ratio generally increases the yield of the complex up to an optimal point. | A higher ratio improves the selective removal of saturated fatty acids from a mixture. Excessive ratios can decrease purity by co-precipitating urea. | ukm.myscience.gov |

| Crystallization Temperature | Lower temperatures (e.g., -15°C to 10°C) favor more complete complex formation and higher yields. | Lower temperatures enhance the stability of the saturated fatty acid complex, improving separation from unsaturated acids. | wikipedia.orgresearchgate.netscience.gov |

| Solvent Choice | Solvents like methanol and ethanol effectively facilitate the reaction, but water content can reduce yield by increasing urea solubility. | The solvent system can influence crystal morphology and the exclusion of impurities. | dss.go.thukm.my |

| Cooling Rate | A slow cooling rate allows for equilibrium to be reached, maximizing the yield of well-formed crystals. | Slow, controlled cooling is critical for high purity, preventing the kinetic trapping of impurities and solvent. | researchgate.netresearchgate.net |

| Crystallization Time | Longer times (e.g., 24h) can lead to higher yields as the system reaches equilibrium. | Sufficient time allows for the preferential inclusion of the most stable guest (octadecanoic acid) over less stable ones. | science.gov |

Applications of Octadecanoic Acid Urea Inclusion Compounds in Chemical Separations and Materials Science

Selective Separation and Purification of Saturated Fatty Acids

Urea (B33335) inclusion crystallization is a well-established and effective method for the separation of fatty acids based on their molecular geometry. The process relies on the principle that urea, in the presence of a solvent like methanol (B129727) or ethanol (B145695), crystallizes into a hexagonal lattice containing long, narrow channels. Linear molecules, such as saturated fatty acids like octadecanoic acid, fit snugly within these channels and are incorporated into the crystalline complex, which precipitates from the solution. Branched or unsaturated fatty acids, with their bent or bulky structures, are sterically hindered from entering the channels and remain in the liquid phase. This size and shape selectivity forms the basis for highly efficient separation processes.

One of the primary applications of octadecanoic acid-urea inclusion compounds is the fractionation of complex fatty acid mixtures, particularly the separation of saturated from unsaturated fatty acids. This technique is widely employed in the purification of oils and fats for various industrial purposes, including the production of food ingredients, pharmaceuticals, and biofuels. For instance, the removal of high-melting-point saturated fatty acids is crucial for improving the cold-flow properties of biodiesel. science.govcjps.org

The process involves dissolving the fatty acid mixture in a suitable solvent and adding urea. Upon cooling, the saturated fatty acids, including octadecanoic acid, form inclusion complexes with urea and crystallize out, leaving the polyunsaturated fatty acids (PUFAs) concentrated in the filtrate. unibos.ac.iditmedicalteam.pl The efficiency of this separation is demonstrated by the significant reduction in the proportion of saturated fatty acids in the liquid fraction.

| Fatty Acid Mixture Source | Initial Saturated Fatty Acid Content (%) | Saturated Fatty Acid Content in Filtrate after Urea Complexation (%) | Reference |

|---|---|---|---|

| Tuna Fish Oil | 33.71 | 7.68 | itmedicalteam.pl |

| Low-Erucic Acid Rapeseed Oil | 7.2 | 1.7 | mdpi.com |

Beyond general fractionation, urea adduction can be fine-tuned to isolate specific long-chain saturated fatty acids like octadecanoic acid with high purity. The stability and ease of formation of the urea inclusion compound are dependent on the chain length of the fatty acid; longer-chain saturated fatty acids form more stable complexes. acs.org By carefully controlling the process parameters, it is possible to selectively crystallize and recover octadecanoic acid from a mixture of other fatty acids. This is particularly valuable for producing high-purity stearic acid for applications in cosmetics, pharmaceuticals, and as a chemical intermediate.

The two-step urea-addition crystallization is a method that has been successfully employed to achieve high levels of purity. In the first step, a general separation of saturated fatty acids is performed. The resulting concentrate is then subjected to a second urea treatment under more controlled conditions to isolate the desired long-chain saturated fatty acid. researchgate.netacs.org

The efficiency of separating octadecanoic acid and other saturated fatty acids using urea inclusion is highly dependent on several process parameters. Optimization of these parameters is crucial to maximize both the yield of the separated fraction and its purity. Key variables that are often manipulated include the urea-to-fatty acid ratio, the crystallization temperature, and the crystallization time. acs.org

Response surface methodology (RSM) is a common statistical tool used to optimize these conditions. Research has shown that a higher urea-to-fatty acid ratio generally favors the formation of inclusion complexes, but an excessive amount can lead to co-precipitation of urea, reducing the purity of the final product. The crystallization temperature is another critical factor; lower temperatures typically increase the yield of the urea-saturated fatty acid adducts but may also lead to a decrease in the concentration of polyunsaturated fatty acids in the non-complexed fraction. unibos.ac.id Crystallization time also plays a role, with longer times generally allowing for more complete complex formation.

| Parameter | Effect on Separation | Optimal Range/Condition (Example) | Reference |

|---|---|---|---|

| Urea-to-Fatty Acid Ratio (w/w) | Affects yield and purity of the complex. | 4.62:1 for oleic acid separation from palm oil fatty acids. | researchgate.net |

| Crystallization Temperature | Influences the yield of the adduct and the composition of the filtrate. | -10°C for oleic acid separation from palm oil fatty acids. | researchgate.net |

| Crystallization Time | Determines the extent of complex formation. | 24 hours for oleic acid separation from palm oil fatty acids. | researchgate.net |

For the urea inclusion process to be economically viable and environmentally sustainable on an industrial scale, the recovery and reuse of the urea are essential. mdpi.com After the separation of the fatty acid fractions, the urea-octadecanoic acid inclusion compound is treated to release the guest molecule. This is typically achieved by adding hot water, which dissolves the urea and breaks down the hydrogen-bonded host lattice, liberating the octadecanoic acid. wikipedia.org The fatty acid, being insoluble in water, can then be separated by simple phase separation.

The resulting aqueous urea solution can be concentrated and the urea recrystallized for reuse in subsequent separation cycles. Methods have been developed to recover solid, reusable urea from the adduction process, ensuring that the inclusion effect is not diminished in subsequent uses. researchgate.net This recyclability significantly reduces the production cost and the environmental impact associated with urea consumption and disposal. researchgate.net

Controlled Molecular Storage and Release Mechanisms

The formation of octadecanoic acid-urea inclusion compounds provides a mechanism for the controlled storage and release of the guest molecule. The octadecanoic acid is physically entrapped within the channels of the urea crystal lattice, protecting it from the external environment. The release of the guest molecule is triggered by the disruption of the host lattice. mdpi.com

This disruption can be initiated by various stimuli, with the most common being a change in temperature or the introduction of a solvent that dissolves urea, such as water. wikipedia.org The release kinetics can be influenced by the stability of the inclusion compound, which in turn is related to the chain length of the guest molecule and the conditions of the surrounding medium. While much of the research on controlled release from urea-based systems has focused on agricultural applications for fertilizers, the underlying principles are applicable to the storage and release of fatty acids. unibos.ac.idmdpi.comresearchgate.net The release process often follows a pattern of an initial rapid release followed by a slower, more sustained release as the host matrix gradually dissolves or degrades. researchgate.net

Stimuli-responsive release is a key area of interest in host-guest chemistry. nih.govrsc.org For urea inclusion compounds, pH can also be a release trigger, as the stability of the urea lattice can be affected by acidic or basic conditions. This opens up possibilities for designing systems where the release of octadecanoic acid can be controlled by changes in the chemical environment.

Engineering of Novel Materials and Composites (excluding biomedical)

The unique channel structure of urea inclusion compounds has been exploited in the engineering of novel materials and composites. In these applications, the urea lattice acts as a template or a nanoreactor, directing the arrangement and reaction of guest molecules.

One significant application is in the synthesis of polymers. When a monomer that can fit within the urea channels is included as a guest, subsequent polymerization can lead to the formation of highly stereoregular and linear polymer chains. This "inclusion polymerization" technique has been used to synthesize polymers with unique properties that are difficult to achieve through conventional polymerization methods. researchgate.net For instance, the confined environment of the urea channels can enforce a specific orientation on the monomers, leading to polymers with high degrees of crystallinity and specific helical structures. acs.org

Furthermore, the formation of polymer-urea inclusion compounds (P-U-ICs) themselves can be considered a form of materials engineering. By including polymer chains as guests within the urea host, novel composite materials with distinct thermal and structural properties can be created. acs.org The properties of these P-U-ICs are influenced by the nature of the included polymer and the interactions between the host and guest. Research has been conducted on the inclusion of various polymers, such as polyesters and polypropylene (B1209903), into urea channels, demonstrating the versatility of this approach for creating structured organic materials. acs.orgacs.org The resulting materials can exhibit different crystalline structures compared to the individual components, leading to new material properties. acs.org

Influence on Mechanical Properties of Polymer and Bio-Based Composites

The incorporation of octadecanoic acid, often facilitated by its inclusion in urea complexes, can significantly influence the mechanical properties of polymer and bio-based composites. The principle behind this application lies in the ability of octadecanoic acid to act as a surface modifier and dispersing agent for inorganic fillers commonly used in composites. When fillers like calcium carbonate or silica (B1680970) are treated with octadecanoic acid, their surfaces become more hydrophobic (organophilic). This surface modification reduces the filler's surface energy, minimizes particle agglomeration, and promotes better interfacial adhesion with the polymer matrix.

The use of an octadecanoic acid-urea inclusion compound can serve as an effective method to deliver and disperse the fatty acid throughout the composite. The urea host can protect the octadecanoic acid during initial processing stages and release it upon heating or mechanical stress, allowing it to coat filler particles in situ. This leads to a more uniform distribution of the filler and stronger bonding between the filler and the polymer.

Research has demonstrated that this improved dispersion and interfacial bonding translates to enhanced mechanical performance. For instance, in flexible polyurethane foams, the addition of calcium carbonate modified with stearic acid (octadecanoic acid) resulted in a notable increase in tensile strength compared to foams with unmodified filler. ucl.ac.ukacs.org Similarly, studies on polyethylene (B3416737) (PE) composites have shown that stearic acid-coated fillers disperse more uniformly within the PE matrix, leading to improved structural integrity. acs.org The improved polymer-filler interaction prevents phase separation and allows for more effective stress transfer from the polymer matrix to the reinforcing filler particles. ucl.ac.uk

The table below summarizes typical findings from studies on polymers modified with octadecanoic acid-treated fillers, illustrating the compound's impact on key mechanical properties.

| Polymer Matrix | Filler | Modification | Mechanical Property | Observation | Reference |

|---|---|---|---|---|---|

| Flexible Polyurethane | Calcium Carbonate (CaCO₃) | Stearic Acid (0.5 wt%) | Tensile Strength | Increased significantly with filler loading compared to unmodified filler. | ucl.ac.ukacs.org |

| Flexible Polyurethane | Calcium Carbonate (CaCO₃) | Stearic Acid (0.5 wt%) | Elongation at Break | Decreased, but to a lesser extent than with unmodified filler, indicating improved toughness. | ucl.ac.ukacs.org |

| Polyethylene (PE) | Bentonite, Silica | Stearic Acid | Dispersion | Uniform dispersion with smaller particle sizes; reduced agglomeration. | acs.org |

| Polypropylene (PP) | Zeolite | Stearic Acid | Mechanical Properties | Improved mechanical properties compared to composites without the coupling agent. | acs.org |

Use as Microreactors or Catalytic Environments within Channels

The well-defined, nano-scale channels of urea inclusion compounds provide a unique and constrained environment that can be utilized as a microreactor for chemical reactions. When guest molecules are included within these channels, their mobility is restricted, and they are held in specific orientations, which can influence the outcome of a reaction. This is analogous to the role of zeolites, which are widely used as catalysts in industrial processes due to their channel-based structure. acs.org

The urea host lattice can enforce a high degree of order on the guest molecules, leading to reactions that are highly selective or yield products that are difficult to obtain in solution. For example, photochemical reactions of certain organic molecules have been shown to proceed differently within urea channels compared to in solution, demonstrating the template effect of the host structure. cjps.org

A significant application of this microreactor concept is in polymerization. Monomers can be included within the urea channels and subsequently polymerized, often initiated by radiation. The confinement of the growing polymer chain within the narrow channel forces it to adopt a highly extended and linear conformation, preventing chain folding and branching that would typically occur. mdpi.comrsc.org This method has been used to synthesize polymers like polyethylene and polypropylene with unique stereochemistry and morphology. rsc.org The resulting polymer chains are isolated from one another by the urea matrix, allowing for the study of individual chain behavior. While octadecanoic acid itself is not the reactant, its presence as a co-guest or as the primary template can influence the channel dimensions and stability, thereby affecting the polymerization process.

Advanced Analytical Sample Preparation Utilizing Inclusion Complexation

The formation of inclusion compounds between urea and guest molecules is highly dependent on the guest's molecular shape. Urea preferentially forms stable crystalline complexes with long, linear-chain molecules, such as saturated fatty acids like octadecanoic acid, while branched or unsaturated molecules with kinks in their structure fit poorly within the urea channels and are largely excluded. This principle of molecular recognition is a powerful tool in analytical chemistry for the separation and preconcentration of specific analytes from complex mixtures.

Enrichment and Isolation of Specific Analytes for Chromatographic Analysis

Inclusion complexation with urea is a well-established technique for the enrichment and isolation of specific classes of compounds prior to analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A primary application is in the analysis of fats and oils.

For example, to determine the profile of polyunsaturated fatty acids (PUFAs) in a sample like seal oil or microbial oil, the more abundant saturated fatty acids and monounsaturated fatty acids can interfere with the analysis. By treating the mixture of fatty acid esters with a methanol solution of urea, the linear saturated and monounsaturated components are selectively trapped within the crystalline urea inclusion complex, which precipitates out of the solution. The non-included fraction, which remains in the filtrate, is thus significantly enriched in the desired polyunsaturated components (e.g., EPA, DHA, ARA). This enriched liquid fraction can then be directly analyzed by chromatography, allowing for more accurate quantification of the PUFAs without interference from the saturated compounds.

This method has been successfully used to:

Purify linoleic acid from safflower and soybean oil.

Enrich arachidonic acid (AA) from microbial oils, increasing its concentration from 38% to nearly 79%.

Increase the concentration of EPA, DPA, and DHA from seal oil.

The process effectively acts as a selective solid-phase extraction, where the urea crystal lattice is the solid phase that captures and removes interfering linear molecules from the liquid sample.

Preconcentration Techniques for Trace Component Detection

The same principle of selective inclusion can be applied as a preconcentration technique to detect and quantify trace components in a sample. When the analyte of interest is a linear-chain molecule present at a very low concentration in a large volume of a matrix that does not form inclusion compounds, urea complexation can be used to isolate and concentrate it.

In this scenario, a urea solution is added to the bulk sample. The trace linear analytes are selectively incorporated into the precipitating urea crystals. After filtration, the collected crystalline complex contains the concentrated analyte. This solid complex can then be dissolved in water to break apart the hydrogen-bonded urea host, releasing the guest analyte into a much smaller volume of an organic solvent. This results in a significant increase in the analyte's concentration, bringing it to a level that is detectable by analytical instrumentation.

This technique is particularly useful for:

Environmental analysis: Isolating trace levels of linear alkanes or fatty acids from water samples.

Food science: Detecting minor saturated fatty acids in a complex lipid matrix dominated by unsaturated fats.

Biochemical research: Concentrating specific linear lipids from biological extracts for further analysis.

By selectively capturing the target molecules from a dilute solution and releasing them into a small, clean volume, urea inclusion complexation serves as an effective preconcentration step, enhancing the sensitivity and reliability of trace component detection. acs.org

Future Research Directions and Emerging Perspectives in Octadecanoic Acid Urea Systems

The study of octadecanoic acid-urea inclusion compounds, a subset of the broader class of urea (B33335) clathrates, continues to evolve from fundamental characterization towards sophisticated, application-driven research. As a model system, it provides critical insights into host-guest chemistry, self-assembly, and the properties of materials at the molecular level. Future investigations are poised to unlock new functionalities and applications by focusing on several key areas: the diversification of guest molecules, the development of advanced analytical techniques for real-time observation, the adoption of sustainable manufacturing processes, and the implementation of computational design for targeted industrial uses.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying octadecanoic acid and urea in complex mixtures?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. For octadecanoic acid (CAS 57-11-4), derivatization via methylation improves volatility for GC-MS analysis . Urea (CAS 57-13-6) can be quantified via enzymatic assays (e.g., urease-coupled colorimetry) or FTIR spectroscopy to detect characteristic N-H and C=O stretches. Cross-validate results using orthogonal methods to minimize matrix interference .

Q. What are the best practices for synthesizing urea derivatives of octadecanoic acid?

- Methodological Answer : Employ nucleophilic substitution or condensation reactions under anhydrous conditions. For example, react octadecanoyl chloride with urea in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify products using recrystallization or column chromatography. Characterize derivatives via H NMR and IR spectroscopy to confirm ester/amide bond formation .

Advanced Research Questions

Q. How can researchers optimize the formulation of octadecanoic acid-urea co-crystals for enhanced solubility and stability?

- Methodological Answer : Conduct solubility studies in lipid matrices (e.g., octadecanoic acid shows 33.33% drug solubility) and use orthogonal experimental designs to optimize drug-to-lipid ratios. For nanoparticle formulations, employ emulsifiers like polyvinyl alcohol (PVA) to reduce polydispersity index (PDI < 0.3) and stabilize zeta potential (<−30 mV). Validate stability under accelerated conditions (40°C/75% RH) using dynamic light scattering (DLS) .

Q. How to resolve contradictions in experimental data for octadecanoic acid monolayers under varying surface pressures?

- Methodological Answer : Apply nucleation-growth models to distinguish between heterogeneous and homogeneous nucleation mechanisms. For metastable monolayers, analyze relaxation kinetics using surface pressure-area isotherms. Statistical tools (e.g., SPSS) can quantify deviations, while atomic force microscopy (AFM) visualizes domain formation. Reference CAS 57-11-4 for purity verification .

Q. What methodologies validate the antioxidant activity of octadecanoic acid-urea complexes in biological systems?

- Methodological Answer : Use DPPH radical scavenging assays and GC-MS to correlate antioxidant capacity with compound concentration (e.g., octadecanoic acid in agarwood leaves showed >96.8% recovery rates). Pair with in vitro cell models (e.g., HepG2) to assess ROS reduction. Statistical analysis (mean ± SD, p < 0.05) ensures reproducibility .

Q. How to address solubility challenges in polar solvents for octadecanoic acid-urea adducts?

- Methodological Answer : Modify hydrophilicity via esterification or co-solvent systems (e.g., ethanol-water mixtures). Phase diagrams and Hansen solubility parameters guide solvent selection. For example, hydroxy derivatives (CAS 144470-58-6) exhibit improved solubility due to hydrogen bonding .

Q. What advanced techniques elucidate reaction mechanisms in urea-octadecanoic acid polymerizations?

- Methodological Answer : Use C NMR to track urea’s carbamide group reactivity and Fourier-transform infrared (FTIR) spectroscopy to monitor carbonyl shifts. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., lipases) reveal rate-limiting steps. Reference CAS 284-698-4 for polymer characterization .

Q. How to validate analytical methods for quantifying degradation products in octadecanoic acid-urea formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.